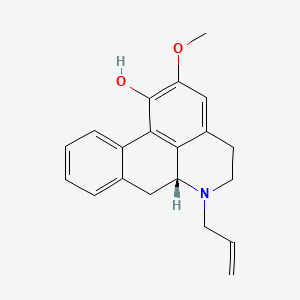
(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol is a complex organic compound that belongs to the class of dibenzoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds that undergo a series of transformations including alkylation, cyclization, and reduction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs.
科学的研究の応用
Chemistry
In chemistry, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol might be explored for its therapeutic potential. Similar compounds have shown promise in the treatment of various diseases due to their ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as stability, reactivity, or optical properties.
作用機序
The mechanism of action of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets.
類似化合物との比較
Similar Compounds
Similar compounds to ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol include other dibenzoquinolines and related structures. These compounds share a common core structure but differ in their substituents and stereochemistry.
Uniqueness
What sets ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol apart is its specific stereochemistry and functional groups
特性
CAS番号 |
37082-19-2 |
|---|---|
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC名 |
(6aR)-2-methoxy-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H21NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h3-7,12,16,22H,1,8-11H2,2H3/t16-/m1/s1 |
InChIキー |
QFUIHTVMGXACOG-MRXNPFEDSA-N |
異性体SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
正規SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

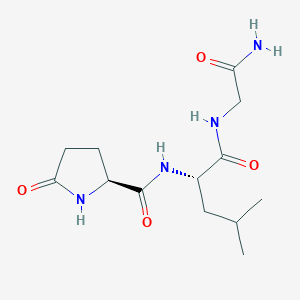
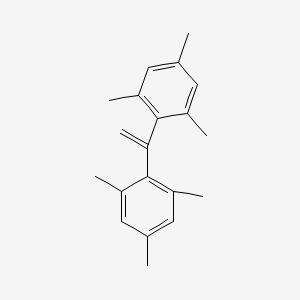
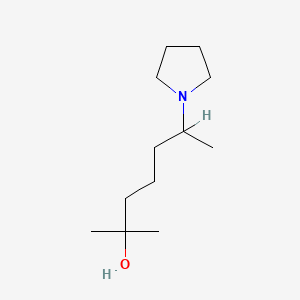

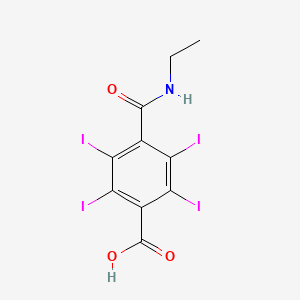
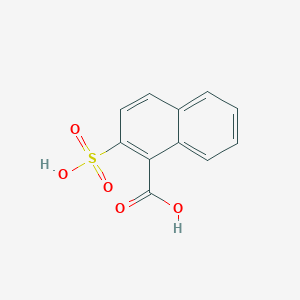
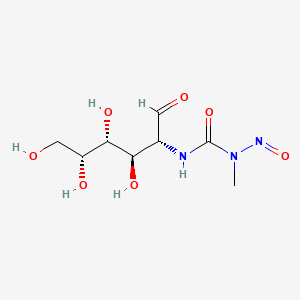
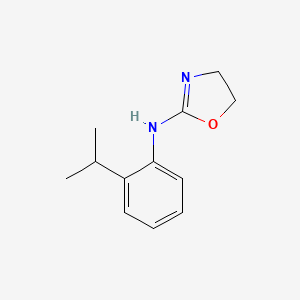
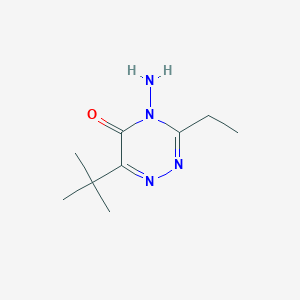
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)

